Cas no 1467656-07-0 (1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl)-)

1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl)-
- 5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole
-
- Inchi: 1S/C8H14BrN3/c1-7(2)12-8(4-3-5-9)10-6-11-12/h6-7H,3-5H2,1-2H3
- InChI Key: LQEFFCOWIPASPK-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C(CCCBr)=NC=N1
1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674809-5.0g |
5-(3-bromopropyl)-1-(propan-2-yl)-1H-1,2,4-triazole |
1467656-07-0 | 5.0g |
$3189.0 | 2023-03-11 | ||
Enamine | EN300-674809-0.25g |
5-(3-bromopropyl)-1-(propan-2-yl)-1H-1,2,4-triazole |
1467656-07-0 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-674809-1.0g |
5-(3-bromopropyl)-1-(propan-2-yl)-1H-1,2,4-triazole |
1467656-07-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674809-2.5g |
5-(3-bromopropyl)-1-(propan-2-yl)-1H-1,2,4-triazole |
1467656-07-0 | 2.5g |
$2155.0 | 2023-03-11 | ||
Enamine | EN300-674809-0.1g |
5-(3-bromopropyl)-1-(propan-2-yl)-1H-1,2,4-triazole |
1467656-07-0 | 0.1g |
$968.0 | 2023-03-11 | ||
Enamine | EN300-674809-10.0g |
5-(3-bromopropyl)-1-(propan-2-yl)-1H-1,2,4-triazole |
1467656-07-0 | 10.0g |
$4729.0 | 2023-03-11 | ||
Enamine | EN300-674809-0.05g |
5-(3-bromopropyl)-1-(propan-2-yl)-1H-1,2,4-triazole |
1467656-07-0 | 0.05g |
$924.0 | 2023-03-11 | ||
Enamine | EN300-674809-0.5g |
5-(3-bromopropyl)-1-(propan-2-yl)-1H-1,2,4-triazole |
1467656-07-0 | 0.5g |
$1056.0 | 2023-03-11 |
1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl)- Related Literature
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on 1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl)-
Introduction to 1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl) and Its Significance in Modern Chemical Research
The compound with the CAS number 1467656-07-0, identified as 1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl), represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This triazole derivative has garnered considerable attention due to its unique structural features and potential applications in drug discovery and synthetic chemistry. The presence of both a 3-bromopropyl side chain and a 1-methylethyl substituent at the triazole core imparts distinct chemical properties that make it a valuable candidate for further exploration.
Triazoles are heterocyclic compounds known for their stability and versatility in medicinal chemistry. They serve as crucial scaffolds in the design of bioactive molecules, exhibiting a wide range of pharmacological activities. The specific modification of 1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl) with bromine and isobutyl groups enhances its reactivity, enabling diverse functionalization strategies. This adaptability is particularly advantageous in the development of novel therapeutic agents targeting various diseases.
In recent years, there has been a surge in research focused on exploiting triazole derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. The brominated triazole structure found in this compound offers a promising platform for designing molecules that can interact with biological targets with high specificity. For instance, studies have demonstrated that brominated triazoles can disrupt bacterial cell wall synthesis or inhibit key enzymes involved in cancer progression. The 3-bromopropyl moiety may facilitate hydrophobic interactions with lipid membranes or protein binding sites, while the 1-methylethyl group could influence electronic distribution and metabolic stability.
The synthesis of 1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl) involves multi-step organic transformations that highlight the compound's synthetic accessibility. Advanced synthetic methodologies, such as cross-coupling reactions and nucleophilic substitutions, are employed to construct the triazole core and introduce the substituents. These techniques not only ensure high yields but also allow for precise control over regioselectivity. The ability to modify this scaffold at multiple positions underscores its utility as a building block for drug discovery campaigns.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged similar triazole derivatives to develop inhibitors of protein-protein interactions (PPIs), which are notoriously challenging to target with small molecules. The bromine atom at the 5-position serves as a handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), enabling the introduction of aryl or heteroaryl groups. This modular approach has been instrumental in generating libraries of compounds for high-throughput screening (HTS).
Recent advancements in computational chemistry have further accelerated the exploration of 1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl). Molecular docking studies combined with quantum mechanical calculations allow researchers to predict binding affinities and optimal orientations within biological targets. These predictions guide experimental efforts by prioritizing analogs with higher predicted efficacy. Additionally, virtual screening techniques have been employed to identify potential drug-like properties such as solubility and metabolic stability early in the discovery process.
The pharmaceutical industry has shown particular interest in triazole derivatives due to their favorable pharmacokinetic profiles. The structural features of this compound contribute to its amphiphilic nature, which can enhance membrane permeability and oral bioavailability. Furthermore, triazoles are known to exhibit low toxicity profiles when properly designed; thus, 5-(3-bromopropyl)-1-(1-methylethyl)triazole holds promise as a lead compound for further optimization toward clinical candidates.
In conclusion, 1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl) (CAS no. 1467656-07-0) stands out as a versatile intermediate with significant implications for modern chemical biology and drug development. Its unique structural attributes enable diverse modifications through established synthetic protocols while offering potential therapeutic benefits across multiple disease areas. As research continues to uncover new applications for this class of compounds, further exploration into its derivatives will undoubtedly yield novel insights into molecular recognition mechanisms and innovative therapeutic strategies.
1467656-07-0 (1H-1,2,4-Triazole, 5-(3-bromopropyl)-1-(1-methylethyl)-) Related Products
- 1361813-58-2(Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-acetate)
- 52774-43-3(1H-Azepine-2,3-dione, tetrahydro-1-methyl-)
- 1806907-80-1(2-(Bromomethyl)-3-cyano-6-(difluoromethyl)-4-fluoropyridine)
- 1249493-90-0(1-(4-Bromophenyl)ethane-1-sulfonamide)
- 1261687-22-2(2-Amino-3-(difluoromethyl)naphthalene)
- 2228412-18-6(2-1-(2,3-dihydro-1H-inden-4-yl)cyclobutylacetic acid)
- 1801267-04-8(2H-Indazole, 6-chloro-2-methyl-5-nitro-)
- 2138345-96-5(ethyl 2-(8-methoxy-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetate)
- 2229317-28-4(1-1-(5-methoxypyridin-2-yl)cyclopropylethan-1-ol)
- 2091904-18-4(1-(2-bromo-4,6-dimethoxyphenyl)cyclopropane-1-carbonitrile)




